molecular formula C15H29N3O2 B1524633 Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate CAS No. 959237-16-2

Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate

Cat. No.: B1524633
CAS No.: 959237-16-2
M. Wt: 283.41 g/mol
InChI Key: AHAQZBVUGZUUMB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H29N3O2 and its molecular weight is 283.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate, a compound characterized by its unique piperidine structure, has garnered attention in pharmacological research due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H22N4O2
  • Molecular Weight : 266.34 g/mol
  • CAS Number : 1029413-55-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. The compound's piperidine moiety is known for its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties, particularly against Gram-positive bacteria. For instance, similar compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The mechanism involves disrupting bacterial membrane integrity, leading to cell death through membrane depolarization .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundMRSA0.78 - 3.125 µg/mL
Similar Arylurea DerivativesVREfm0.78 - 3.125 µg/mL

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological effects, particularly as a modulator of G-protein coupled receptors (GPCRs). Research indicates that related piperidine derivatives exhibit anxiolytic and antidepressant-like effects in animal models, suggesting that this compound may have similar applications .

Case Studies

  • Antibacterial Efficacy :
    A study evaluated the antibacterial activity of various piperidine derivatives, including this compound. The results showed strong bactericidal effects against drug-resistant strains, emphasizing the need for further development of these compounds as novel antibacterial agents .
  • Neuropharmacological Assessment :
    In a behavioral study involving rodent models, compounds similar to this compound were tested for their effects on anxiety and depression-like behaviors. The results indicated a significant reduction in anxiety-related behaviors, suggesting potential therapeutic applications in mood disorders .

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate" is not available. However, the search results provide information on related compounds and their applications, which can provide insights into the potential applications of the target compound.

Related Compounds and Their Applications

  • Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate: This piperidine derivative plays a significant role in the pharmaceutical industry as a key intermediate in the synthesis of various biologically active compounds. It is an important building block in the synthesis of pharmaceutical agents, including anticancer drugs. Derivatives of this compound can inhibit specific cancer cell lines, highlighting its potential therapeutic applications. It is also involved in the synthesis of alkaloids that have significant biological effects.
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
  • Tert-butyl 4-(Phenylamino)piperidine-1-carboxylate: This compound is a high-quality reference standard for pharmaceutical testing .
  • Tert-butyl piperidin-4-ylcarbamate: This compound is used in the development of new effective antimicrobial agents that are active against bacterial pathogens causing major public health problems .
  • Tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.i]octane-2-carboxamido)piperidine-1-carboxylate: This compound is used in the preparation of N-protected 6-(piperidin-4-ylcarbamoyl)piperidin-3-yl sulfonates, which are suitable for use as intermediates that lead via a series of additional process steps to the synthesis of 7-oxo-l,6-diazabicyclo[3.2.1]octane-2-carboxamides and esters . Certain 7-oxo-l,6-diazabicyclo[3.2.1]octane-2-carboxamides are inhibitors of β-lactamase and, when used in conjunction with β-lactam antibiotics, can be effective for the treatment of bacterial infections .
  • Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate: Reduction with hydrogen in the presence of a catalyst, for example palladium on charcoal, gives tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate .
  • Tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Causes skin and serious eye irritation .

Properties

IUPAC Name

tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-6-13(7-11-18)17-8-4-12(16)5-9-17/h12-13H,4-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAQZBVUGZUUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697035
Record name tert-Butyl 4-amino[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-16-2
Record name tert-Butyl 4-amino[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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